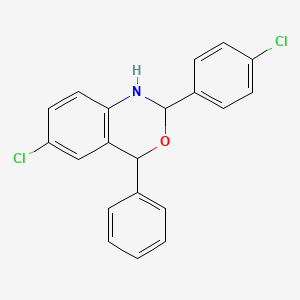
6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications. This particular compound is characterized by the presence of chlorine atoms on both the benzene and phenyl rings, which can influence its chemical reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 4-chloroaniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.
化学反应分析
Types of Reactions
6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
科学研究应用
6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and mechanical strength.
作用机制
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The chlorine atoms on the benzene and phenyl rings can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to biological targets. The benzoxazine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-chlorophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine stands out due to its benzoxazine ring structure, which imparts unique thermal and mechanical properties. The presence of chlorine atoms on both the benzene and phenyl rings also enhances its chemical reactivity, making it a versatile compound for various applications.
属性
分子式 |
C20H15Cl2NO |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
6-chloro-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15Cl2NO/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12,19-20,23H |
InChI 键 |
WZBSZCZFXFYLMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)


![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
